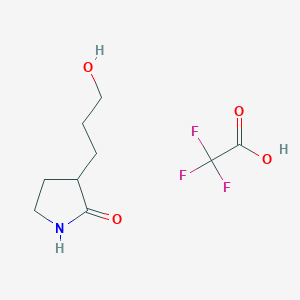

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol This compound is a derivative of pyrrolidin-2-one, a five-membered lactam, and is combined with trifluoroacetic acid, a strong organic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production of 3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反応の分析

Types of Reactions

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Neuroprotective Effects

The pyrrolidine structure is associated with neuroprotective activities, making 3-(3-Hydroxypropyl)pyrrolidin-2-one a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases.

Case Study: Neuroprotection Mechanism

A study involving a series of pyrrolidine derivatives demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress. The mechanism involves the modulation of intracellular signaling pathways that regulate cell survival, highlighting the potential of 3-(3-Hydroxypropyl)pyrrolidin-2-one in therapeutic applications for neuroprotection.

Chemical Ablation Agent

Trifluoroacetic acid has been investigated as a theranostic agent for chemical ablation of solid tissues. Its efficacy in tissue destruction while allowing for imaging makes it particularly valuable in interventional radiology.

Research Findings: Efficacy of TFA

A study conducted on ex vivo porcine liver demonstrated that TFA could effectively coagulate tissue at varying concentrations (0.25M to 2M). The optimal imaging sequence for monitoring TFA distribution was identified using Fluorine-19 magnetic resonance imaging (19F-MRI). Results indicated that TFA could achieve real-time imaging with high temporal resolution, providing insights into its distribution and the extent of tissue damage .

| Concentration (M) | Imaging Result | Tissue Damage Observed |

|---|---|---|

| 0.25 | Moderate | Cytoplasmic vacuolation |

| 0.5 | Severe | Hepatic architecture disruption |

| 1.0 | Severe | Cytoskeletal collapse |

| 2.0 | Extensive | Localized necrosis |

This study underscores the potential of TFA as a dual-function agent for both therapeutic intervention and imaging.

Pharmaceutical Formulation

The incorporation of trifluoroacetic acid enhances the solubility and stability of pharmaceutical compounds. In drug formulation, TFA can improve the bioavailability of certain drugs by modifying their solubility profiles.

Application in Drug Development

Research has shown that when combined with various active pharmaceutical ingredients (APIs), TFA can facilitate better absorption through biological membranes. This property is particularly beneficial for hydrophobic drugs that require solubilization to enhance their therapeutic efficacy .

Comparative Analysis with Related Compounds

Understanding how 3-(3-Hydroxypropyl)pyrrolidin-2-one compares to structurally similar compounds can provide insights into its unique properties and applications.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Hydroxyethyl)pyrrolidin-2-one | Hydroxyethyl group instead of hydroxypropyl | Different hydrophilicity affecting solubility |

| 1-(Hydroxymethyl)pyrrolidine | Hydroxymethyl substitution | Potentially different biological activity |

| N-Methylpyrrolidine | Methyl substitution on nitrogen | Altered reactivity and binding properties |

These comparisons indicate that while many compounds share structural similarities with 3-(3-Hydroxypropyl)pyrrolidin-2-one, the specific combination of functional groups leads to distinct biological activities and therapeutic potentials.

作用機序

The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological activity . The trifluoroacetic acid component may enhance the compound’s stability and reactivity, contributing to its overall effects.

類似化合物との比較

Similar Compounds

Pyrrolidine-2-one: A parent compound with similar structural features but lacking the hydroxypropyl and trifluoroacetic acid components.

Pyrrolidine-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.

Uniqueness

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is unique due to the presence of both the hydroxypropyl group and trifluoroacetic acid, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

生物活性

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidinone ring with a hydroxylpropyl substituent and is associated with trifluoroacetic acid (TFA), which enhances its solubility and bioavailability. The TFA moiety is known for its ability to stabilize compounds in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been documented, particularly their ability to induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures could inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disruption of cell wall synthesis | |

| Anticancer | MCF-7, HeLa | Induction of apoptosis via caspase activation |

The biological activity of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be attributed to its structural characteristics that facilitate interaction with biological targets:

- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, disrupting membrane integrity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : It may modulate receptor activities, particularly those involved in cell proliferation and survival.

Case Studies

Several studies have explored the effects of pyrrolidinone derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of pyrrolidinone derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a hydroxyl group exhibited enhanced activity compared to their non-hydroxylated counterparts, suggesting that the hydroxyl group plays a crucial role in enhancing biological activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings showed that certain derivatives had potent activity against multi-drug resistant strains, indicating their potential as new antimicrobial agents .

特性

IUPAC Name |

3-(3-hydroxypropyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c9-5-1-2-6-3-4-8-7(6)10;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,8,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTTVKCCPHJZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCCO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。